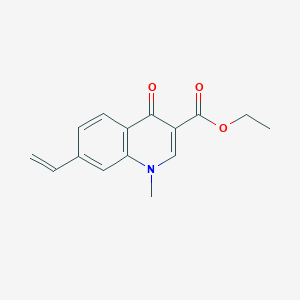
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its broad spectrum of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes via thermally induced reactions or microwave-assisted cyclocondensation . The resulting ester derivatives can be further hydrolyzed under acid-catalyzed conditions to furnish the desired quinoline carboxylate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .
化学反应分析
Types of Reactions
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .
科学研究应用
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .
相似化合物的比较
Similar Compounds
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 2-chloroquinoline-3-carboxylate: Used as an intermediate in the synthesis of antibacterial agents.
4-Hydroxy-2-quinolones: Display a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is unique due to its specific structural features, such as the ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
生物活性
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. A common method includes the reaction of ethyl 2-bromomethyl-3-quinoline-3-carboxylate with ethyl hydroxyacetate, followed by subsequent transformations to achieve the desired structure. The keto-enol tautomerism of the compound has also been studied using spectroscopic methods, indicating its stability and reactivity under various conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro experiments have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and T47D cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| T47D | 15.0 | G2/M phase arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 expression, which are critical mediators in inflammatory responses .
Case Studies
- Study on Anticancer Activity : A study conducted on various quinoline derivatives demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Mechanism : In another investigation, the compound was shown to reduce LPS-induced inflammation in animal models, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates potential therapeutic applications in treating inflammatory diseases .
属性
CAS 编号 |
208580-24-9 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3 |
InChI 键 |
LAJUXAXDEZKHRA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















